3-Methylsulfanyl-1-phenylpiperidin-2-one
Description
3-Methylsulfanyl-1-phenylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at position 1 with a phenyl group and at position 3 with a methylsulfanyl (SMe) moiety. The piperidin-2-one scaffold is a lactam structure common in pharmaceuticals and agrochemicals due to its conformational rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-methylsulfanyl-1-phenylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-8-5-9-13(12(11)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHVODLKKWPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts physicochemical and electronic properties:
- Electron Density : The methylsulfanyl group in the target compound donates electrons via sulfur’s lone pairs, contrasting with the electron-withdrawing 4-chlorophenyl groups in the bis-sulfanyl analog .
- Reactivity : The hydroxyl group in 3-hydroxy-1-methylpiperidin-2-one enables hydrogen bonding and acid-base interactions, unlike the sulfur-based substituents in the other compounds .
Substituent Variations at Position 1
The substituent at position 1 modulates steric bulk and lipophilicity:
Physicochemical and Structural Implications
- Solubility : The hydroxyl analog (3-hydroxy-1-methylpiperidin-2-one) is likely more water-soluble due to polarity, whereas the target compound and bis-sulfanyl analog are more lipophilic .
- Stability : Methylsulfanyl and bis-sulfanyl groups may undergo oxidation to sulfoxides or sulfones, altering reactivity. The hydroxyl group, conversely, could participate in tautomerization or degradation under acidic/basic conditions .
- Crystallinity : The bis-sulfanyl compound’s chlorine substituents may enhance crystallinity due to halogen bonding, a feature absent in the target compound .
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